molecular formula C25H28N2O4S B2825251 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide CAS No. 398999-58-1

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2825251
CAS RN: 398999-58-1
M. Wt: 452.57
InChI Key: CKGMWSFUHKRQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide, also known as TEBB, is a synthetic compound that has been studied for its potential use in scientific research. TEBB belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .

Mode of Action

For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with microbial cell wall synthesis . The specific interactions of this compound would depend on its chemical structure and the nature of its target.

Biochemical Pathways

These include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation . The compound’s effects on these pathways would likely contribute to its overall biological activity.

Pharmacokinetics

For instance, the presence of the ethoxy groups in this compound could potentially enhance its lipophilicity, which could in turn influence its absorption and distribution .

Result of Action

Based on the known activities of thiazole derivatives, this compound could potentially exhibit a range of effects, such as anti-inflammatory, analgesic, antimicrobial, and antitumor activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s lipophilicity could influence its ability to cross cell membranes and reach its targets .

properties

IUPAC Name

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-5-29-20-14-17(15-21(30-6-2)22(20)31-7-3)24(28)26-25-27(4)19-13-12-16-10-8-9-11-18(16)23(19)32-25/h8-15,25H,5-7H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGMWSFUHKRQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide

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